N-[8-(Prop-2-enamido)octyl]prop-2-enamide
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Overview
Description
N-[8-(Prop-2-enamido)octyl]prop-2-enamide is a synthetic organic compound with the molecular formula C14H24N2O2. This compound is characterized by the presence of two enamide groups, which are functional groups containing a double bond conjugated with an amide. Enamides are known for their versatility in organic synthesis and their presence in various pharmaceuticals and biologically active molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[8-(Prop-2-enamido)octyl]prop-2-enamide typically involves the reaction of 8-aminooctanoic acid with acryloyl chloride under basic conditions to form the intermediate 8-(prop-2-enamido)octanoic acid. This intermediate is then reacted with acryloyl chloride again to form the final product. The reaction conditions usually involve the use of a base such as triethylamine and an organic solvent like dichloromethane .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
N-[8-(Prop-2-enamido)octyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the double bonds into single bonds.
Substitution: The enamide groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield saturated amides .
Scientific Research Applications
N-[8-(Prop-2-enamido)octyl]prop-2-enamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of polymers and other industrial materials.
Mechanism of Action
The mechanism of action of N-[8-(Prop-2-enamido)octyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exerting anticancer effects .
Comparison with Similar Compounds
Similar Compounds
- N-[(prop-2-enoylamino)methyl]prop-2-enamide
- N-[(prop-2-enoylamino)ethyl]prop-2-enamide
Uniqueness
N-[8-(Prop-2-enamido)octyl]prop-2-enamide is unique due to its specific structure, which includes two enamide groups separated by an octyl chain. This structure imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C14H24N2O2 |
---|---|
Molecular Weight |
252.35 g/mol |
IUPAC Name |
N-[8-(prop-2-enoylamino)octyl]prop-2-enamide |
InChI |
InChI=1S/C14H24N2O2/c1-3-13(17)15-11-9-7-5-6-8-10-12-16-14(18)4-2/h3-4H,1-2,5-12H2,(H,15,17)(H,16,18) |
InChI Key |
NJLPWLHBSPZUAS-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCCCCCCCNC(=O)C=C |
Origin of Product |
United States |
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